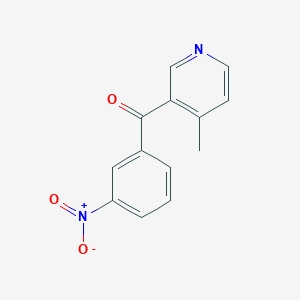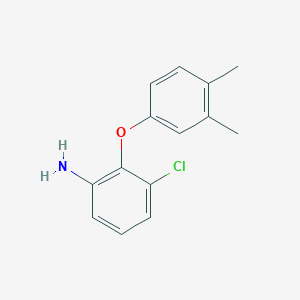![molecular formula C3H8ClN5 B1319747 [2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride CAS No. 33841-57-5](/img/structure/B1319747.png)
[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization of Coordination Polymers
- [2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride has been utilized in the synthesis and characterization of coordination polymers. It was synthesized as a gas-generating agent and characterized using vibrational (IR) and NMR spectroscopy. Its energetic properties were determined using bomb calorimetric measurements and EXPLO5 software calculations. The compound was used in reactions with copper(II) nitrate to form a three-dimensional coordination polymer, with both compounds characterized by single-crystal X-ray diffraction. The thermal and physical stabilities of these compounds were also evaluated (Hartdegen, Klapötke, & Sproll, 2009).
Photodegradation Studies
- Photodegradation studies of bis(1H-tetrazol-5-yl)amine (H2BTA), a related compound, have been conducted. These studies were significant in understanding the behavior of tetrazole-based compounds under various conditions, including solar simulation and UV irradiation. The degradation products and pathways were identified using liquid chromatography and mass spectrometry, providing insights into the environmental stability and breakdown of such compounds (Halasz, Hawari, & Perreault, 2019; Halasz, Hawari, & Perreault, 2020).
Synthesis of Nitrogen-rich Compounds
- The compound has applications in the synthesis of nitrogen-rich molecules for potential use in gas generators. Various imidazole, 1,2,4-triazole, and tetrazole-based molecules were prepared, with their properties like density, heat of formation, and chemical energy of detonation calculated. This research provides insights into the synthesis and properties of nitrogen-rich compounds for potential applications in various industries (Srinivas, Ghule, & Muralidharan, 2014).
Applications in Analytical Chemistry
- This compound and its derivatives have been explored in analytical chemistry, particularly in the determination of amino compounds. A method was developed for the determination of amines using fluorescence detection, showcasing the utility of tetrazole derivatives in sensitive and specific analytical techniques (You et al., 2006).
Synthesis of Novel Mono- and Bis-tetrazole Compounds
- The compound has been instrumental in developing synthetic routes to new mono- and bis-tetrazole ligands. These ligands have potential applications in the formation of ditopic ligands for metal-organic framework construction and as precursors for further functionalization due to their aldehyde and secondary amine functions (Boland et al., 2013).
作用機序
Target of Action
It’s structurally related to tetrazole compounds, which are known to interact with various biological targets .
Mode of Action
Tetrazole derivatives, in general, are known for their diverse biological and pharmaceutical applications . They can act as metabolically stable substitutes for carboxylic acid functional groups and exhibit a broad range of biological effects .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring can mimic carboxylic acid groups, allowing it to participate in enzyme-substrate interactions. It has been observed to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases, by forming stable complexes that can either inhibit or activate enzymatic activity . Additionally, this compound can bind to proteins through hydrogen bonding and electrostatic interactions, influencing protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes and transcription factors . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell growth, apoptosis, and differentiation . Furthermore, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . This binding often involves hydrogen bonds and van der Waals interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Its effects on cells can change over extended periods, with prolonged exposure leading to alterations in cellular homeostasis and function . In vitro and in vivo studies have demonstrated that this compound can have both immediate and long-term effects on cellular processes, depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain cellular functions without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while doses above this range lead to adverse effects . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can influence the levels of metabolites by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and amino acid metabolism . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s distribution is influenced by its interactions with cellular membranes and transport proteins, which facilitate its movement across different cellular regions .
特性
IUPAC Name |
2-(2H-tetrazol-5-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.ClH/c4-2-1-3-5-7-8-6-3;/h1-2,4H2,(H,5,6,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHQLIKURWWBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NNN=N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33841-57-5 |
Source


|
| Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)



![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)
![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)


![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)


